3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine
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Overview
Description
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrobenzenesulfonyl group. Compounds containing piperidine and pyridine rings are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions using nitrobenzenesulfonyl chloride and a base.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and pyridine rings can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring and are known for their biological significance
Uniqueness
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE is unique due to the presence of both piperidine and pyridine rings along with the nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N3O4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[1-(3-nitrophenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C16H17N3O4S/c20-19(21)14-6-3-7-15(11-14)24(22,23)18-10-2-1-8-16(18)13-5-4-9-17-12-13/h3-7,9,11-12,16H,1-2,8,10H2 |
InChI Key |
KYFNDZKGBWQQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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